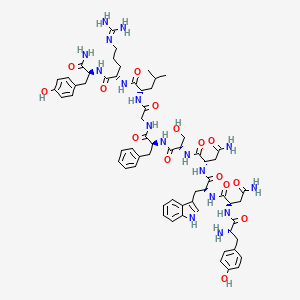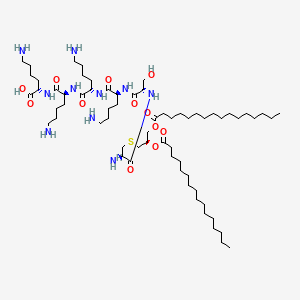
2-Imino-4-methylpiperidinacetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-4-methylpiperidine acetate is a potent inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) in the body. This compound has significant implications in various fields of scientific research due to its ability to modulate NO levels, which play a crucial role in numerous physiological and pathological processes .
Wissenschaftliche Forschungsanwendungen
2-Imino-4-methylpiperidinacetat wird aufgrund seiner inhibitorischen Wirkung auf NOS in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Zu seinen Anwendungen gehören:
Chemie: Wird als Reagenz in der organischen Synthese verwendet, um Reaktionsmechanismen zu untersuchen und neue Synthesewege zu entwickeln.
Biologie: Wird in Studien eingesetzt, die die Rolle von NO in der zellulären Signalübertragung und Immunantwort untersuchen.
Medizin: Wird wegen seiner potenziellen therapeutischen Wirkung bei Erkrankungen erforscht, bei denen eine NO-Modulation vorteilhaft ist, wie z. B. Entzündungen, neurodegenerative Erkrankungen und Herz-Kreislauf-Erkrankungen.
Industrie: Wird bei der Entwicklung von NO-bezogenen Assays und Diagnoseinstrumenten eingesetzt
5. Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkung entfaltet, beinhaltet die Hemmung von NOS-Enzymen. Es bindet an das aktive Zentrum von NOS und verhindert so die Umwandlung von L-Arginin in NO. Diese Hemmung wirkt sich auf verschiedene molekulare Zielstrukturen und Signalwege aus, darunter die Regulation des Gefäßtonus, die Neurotransmission und die Immunantwort .
Ähnliche Verbindungen:
2-Iminopiperidin: Ein weiterer NOS-Inhibitor mit ähnlicher Struktur, aber unterschiedlicher Potenz und Selektivität.
4-Methylpiperidin: Ein Vorläufer bei der Synthese von this compound.
N-Methylpiperidin: Teilt strukturelle Ähnlichkeiten, aber es fehlt die Iminofunktionalität.
Einzigartigkeit: this compound ist einzigartig durch seine hohe Potenz und Selektivität für verschiedene NOS-Isoformen, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .
Biochemische Analyse
Biochemical Properties
2-Imino-4-methylpiperidine acetate interacts with various enzymes, proteins, and other biomolecules. It is a specific inhibitor of inducible nitric oxide synthase . The nature of these interactions involves the inhibition of the NOS enzymes, which are responsible for the production of nitric oxide, a key molecule involved in many physiological and pathological processes .
Cellular Effects
The effects of 2-Imino-4-methylpiperidine acetate on cells are primarily related to its role as a NOS inhibitor . By inhibiting NOS enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Imino-4-methylpiperidine acetate involves its binding interactions with NOS enzymes, leading to their inhibition . This inhibition can result in changes in gene expression related to nitric oxide signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-4-methylpiperidine acetate typically involves the reaction of 4-methylpiperidine with an appropriate imino-forming reagent under controlled conditions. The acetate salt is then formed by neutralizing the resulting imino compound with acetic acid. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of 2-Imino-4-methylpiperidine acetate follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Reaktionstypen: 2-Imino-4-methylpiperidinacetat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende N-Oxid-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Iminogruppe in ein Amin umwandeln.
Substitution: Die Iminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride werden unter milden Bedingungen eingesetzt.
Hauptprodukte:
Wirkmechanismus
The mechanism by which 2-Imino-4-methylpiperidine acetate exerts its effects involves the inhibition of NOS enzymes. It binds to the active site of NOS, preventing the conversion of L-arginine to NO. This inhibition affects various molecular targets and pathways, including the regulation of vascular tone, neurotransmission, and immune responses .
Vergleich Mit ähnlichen Verbindungen
2-Iminopiperidine: Another NOS inhibitor with a similar structure but different potency and selectivity.
4-Methylpiperidine: A precursor in the synthesis of 2-Imino-4-methylpiperidine acetate.
N-Methylpiperidine: Shares structural similarities but lacks the imino functionality.
Uniqueness: 2-Imino-4-methylpiperidine acetate is unique due to its high potency and selectivity for different NOS isoforms, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
acetic acid;4-methyl-2,3,4,5-tetrahydropyridin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.C2H4O2/c1-5-2-3-8-6(7)4-5;1-2(3)4/h5H,2-4H2,1H3,(H2,7,8);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJYWSIQJFUBOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN=C(C1)N.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692823 |
Source


|
| Record name | Acetic acid--4-methyl-3,4,5,6-tetrahydropyridin-2-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165383-72-2 |
Source


|
| Record name | Acetic acid--4-methyl-3,4,5,6-tetrahydropyridin-2-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide](/img/structure/B561588.png)











